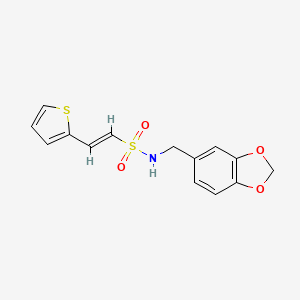
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 1,3-benzodioxole moiety and a thiophene moiety . 1,3-Benzodioxole is a type of methylenedioxybenzene, which is often used in the preparation of various pharmaceuticals and is found in a number of natural products . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system present in the 1,3-benzodioxole and thiophene moieties . The presence of the sulfur atom in the thiophene ring could potentially introduce some degree of non-planarity, depending on the specific substitution pattern .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,3-benzodioxole and thiophene moieties are known to undergo a variety of chemical reactions. For example, 1,3-benzodioxole can undergo electrophilic aromatic substitution reactions . Thiophene can also undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this compound contains a 1,3-benzodioxole moiety and a thiophene moiety, it is likely to be aromatic and may have interesting optical properties .科学的研究の応用
Anti-inflammatory and Analgesic Applications
Compounds related to "(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylethenesulfonamide" have shown promising results in the treatment of inflammation and pain without causing significant tissue damage. For instance, the synthesis and characterization of celecoxib derivatives revealed their anti-inflammatory and analgesic activities, with specific compounds not causing tissue damage in liver, kidney, colon, and brain, suggesting their potential to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Anticancer Applications
Several studies have focused on the anticancer potential of sulfonamide derivatives. New compounds have been synthesized and evaluated for their cytotoxic/anticancer effects, with some displaying significant potency against cancer cell lines. These compounds, particularly those with high Potency-Selectivity Expression (PSE) values, are considered as lead anticancer compounds, suggesting their role in developing new anticancer drug candidates (H. Gul et al., 2018).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing a Schiff base, has been reported. These compounds exhibit high singlet oxygen quantum yield and are suggested to have remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and appropriate photodegradation quantum yield (M. Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The synthesis of sulfonamides incorporating flexible triazole moieties led to the discovery of highly effective carbonic anhydrase inhibitors. These compounds demonstrated significant intraocular pressure lowering activity in an animal model of glaucoma, offering insights into their potential for therapeutic applications in ocular diseases (A. Nocentini et al., 2016).
将来の方向性
The study of compounds containing 1,3-benzodioxole and thiophene moieties is an active area of research, with potential applications in pharmaceuticals and materials science . This specific compound could be of interest in these areas, but further studies would be needed to determine its properties and potential applications.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-21(17,7-5-12-2-1-6-20-12)15-9-11-3-4-13-14(8-11)19-10-18-13/h1-8,15H,9-10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCZRKHDTQBFHF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)
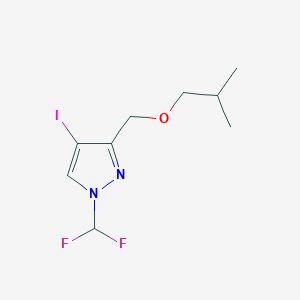
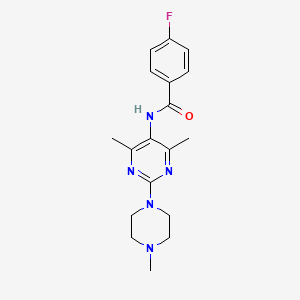
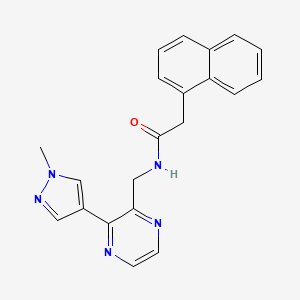
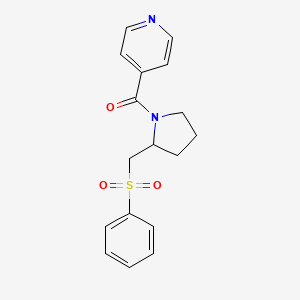
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
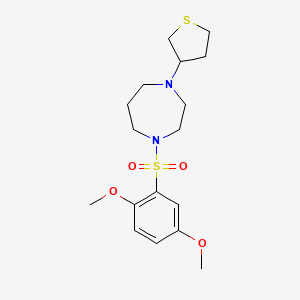
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)
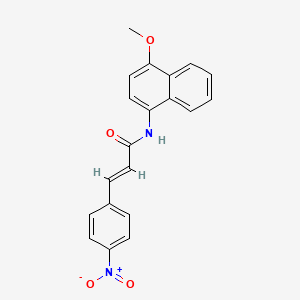
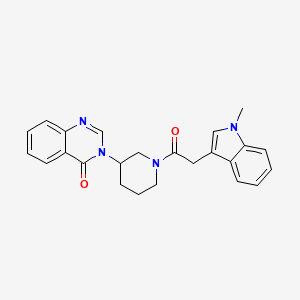
![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)